molecular formula C9H7N3O3S2 B3054095 Acetamide, N-(4-(4-nitro-2-thienyl)-2-thiazolyl)- CAS No. 58139-53-0

Acetamide, N-(4-(4-nitro-2-thienyl)-2-thiazolyl)-

Cat. No. B3054095
CAS RN: 58139-53-0
M. Wt: 269.3 g/mol
InChI Key: ZADHMFULSQPYAC-UHFFFAOYSA-N
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Description

Acetamide, N-(4-(4-nitro-2-thienyl)-2-thiazolyl)- is a chemical compound with a specific molecular formula and structure . It has certain physical and chemical properties, including melting point, boiling point, and density .


Molecular Structure Analysis

The molecular structure of Acetamide, N-(4-(4-nitro-2-thienyl)-2-thiazolyl)- is determined by its molecular formula . The structure is crucial in understanding its chemical properties and reactivity.


Physical And Chemical Properties Analysis

Acetamide, N-(4-(4-nitro-2-thienyl)-2-thiazolyl)- has specific physical and chemical properties, including melting point, boiling point, and density . These properties can influence its behavior in different environments and its reactivity with other substances.

Scientific Research Applications

Biological Effects and Chemical Reactivity

Acetamide and its derivatives, including N-(4-(4-nitro-2-thienyl)-2-thiazolyl) acetamide, have been studied for their biological effects and chemical reactivity. Research by Kennedy (2001) provides an update on the biological consequences of exposure to acetamide and related compounds, highlighting their continued commercial importance and the significant addition to our knowledge regarding their biological effects over the years. This research is essential for understanding the broad implications of acetamide use in various applications, including potential scientific research applications (Kennedy, 2001).

Utility in Heterocyclic Synthesis

The chemical reactivity of acetamide derivatives, including N-(4-(4-nitro-2-thienyl)-2-thiazolyl) acetamide, plays a critical role in heterocyclic synthesis. Gouda et al. (2015) reviewed the preparation methods and chemical reactivity of 2-cyano-N-(2-hydroxyethyl) acetamide, demonstrating its importance as an intermediate for synthesizing various heterocyclic systems. This review highlights the potential applications of acetamide derivatives in creating novel synthetic pathways and compounds, which can be instrumental in scientific research and pharmaceutical development (Gouda et al., 2015).

Environmental and Advanced Oxidation Processes

The environmental impact and degradation pathways of acetaminophen, a compound related to acetamide derivatives, have been extensively studied. Qutob et al. (2022) provided a comprehensive review of the degradation of acetaminophen by advanced oxidation processes (AOPs), discussing the pathways, by-products, biotoxicity, and computational approaches to understanding the most reactive sites in the molecule. This research is pertinent to understanding the environmental behavior of acetamide derivatives and their potential applications in environmental science and pollution control (Qutob et al., 2022).

properties

IUPAC Name

N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O3S2/c1-5(13)10-9-11-7(4-17-9)8-2-6(3-16-8)12(14)15/h2-4H,1H3,(H,10,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZADHMFULSQPYAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=CS1)C2=CC(=CS2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70206875
Record name Acetamide, N-(4-(4-nitro-2-thienyl)-2-thiazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70206875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24824072
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Acetamide, N-(4-(4-nitro-2-thienyl)-2-thiazolyl)-

CAS RN

58139-53-0
Record name Acetamide, N-(4-(4-nitro-2-thienyl)-2-thiazolyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058139530
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, N-(4-(4-nitro-2-thienyl)-2-thiazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70206875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Brinn, PT Walsh, MP Payne, B Bott - SAR and QSAR in …, 1993 - Taylor & Francis
A neural network was applied to a large, structurally heterogeneous data set of mutagens and nonmutagens to investigate structure-property relationships. Substructural data …
Number of citations: 22 www.tandfonline.com

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